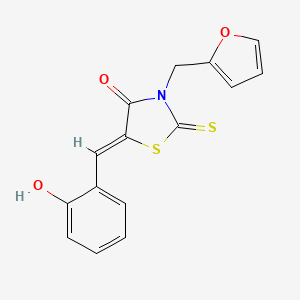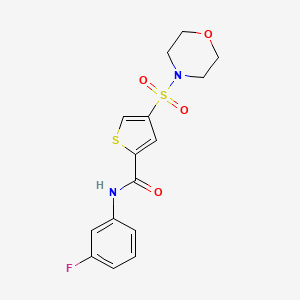
3-(2-furylmethyl)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
説明
3-(2-furylmethyl)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMBT and is a member of the thiazolidinone family of compounds. FMBT has been shown to possess various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
The exact mechanism of action of FMBT is not fully understood. However, studies have suggested that FMBT exerts its biological activities by modulating various signaling pathways in cells. For example, FMBT has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, FMBT has been shown to activate the p53 signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
FMBT has been shown to have various biochemical and physiological effects. For example, FMBT has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately apoptosis. Additionally, FMBT has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation.
実験室実験の利点と制限
One of the advantages of using FMBT in lab experiments is its relatively low toxicity. FMBT has been shown to be well-tolerated in animal studies, which makes it a potential candidate for further development. However, one limitation of using FMBT in lab experiments is its low solubility in water. This can make it difficult to administer FMBT to cells or animals in a consistent and effective manner.
将来の方向性
For research include the development of FMBT-based therapeutics and optimization of its synthesis and solubility in water.
科学的研究の応用
FMBT has been extensively studied for its potential therapeutic applications. One of the most promising applications of FMBT is in the treatment of cancer. FMBT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, FMBT has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable trait for cancer treatment.
FMBT has also been studied for its antimicrobial activity. FMBT has been shown to inhibit the growth of various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This antimicrobial activity makes FMBT a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S2/c17-12-6-2-1-4-10(12)8-13-14(18)16(15(20)21-13)9-11-5-3-7-19-11/h1-8,17H,9H2/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMPQTSHTYLPCF-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3484742.png)

![2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline](/img/structure/B3484758.png)
![N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3484763.png)
![2-(1H-benzimidazol-2-ylthio)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B3484769.png)
![2-{[4-(2-oxo-1-pyrrolidinyl)phenyl]amino}-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B3484772.png)
![N~2~-benzyl-N~1~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3484779.png)
![3,5-bis[3-(dimethylamino)-2-propen-1-ylidene]-2-methyltetrahydro-4H-pyran-4-one](/img/structure/B3484780.png)
![N-[4-(aminosulfonyl)benzyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3484798.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3484811.png)
![3-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B3484832.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3484839.png)
![N-(tert-butyl)-2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3484845.png)